

Application Note & Protocol: Spectrophotometric Analysis of Nickel Using Salicylaldoxime

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Compound of Interest

Compound Name: Salicylaldoxime

Cat. No.: B6261931

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative determination of nickel (II) ions using **salicylaldoxime** as a chelating agent for spectrophotometric analysis. The protocol outlines the preparation of reagents, the procedure for complex formation, and the spectrophotometric measurement. Additionally, it includes key analytical parameters and a visual representation of the experimental workflow.

Introduction

Salicylaldoxime ($C_7H_7NO_2$) is a well-established organic chelating agent that forms stable, colored complexes with various metal ions, including nickel (II).^{[1][2]} The formation of a distinctively colored nickel-**salicylaldoxime** complex allows for its quantitative determination using spectrophotometry, a technique based on the absorption of light by a colored solution. This method offers a simple, cost-effective, and reliable approach for the analysis of nickel in various samples.

The reaction between nickel (II) and **salicylaldoxime** results in the formation of a stable square-planar complex.^[1] The intensity of the color produced is directly proportional to the concentration of nickel, following the Beer-Lambert law within a specific concentration range. This application note details the protocol for this analysis, including optimal conditions and expected performance metrics.

Principle

Nickel (II) ions react with **salicylaldoxime** in a buffered solution to form a colored complex. The stoichiometry of the nickel to a **salicylaldoxime** derivative, 5-Bromo **salicylaldoxime**, has been found to be 1:2.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λ_{max}), which for the nickel-**salicylaldoxime** complex is in the visible region.[1] The concentration of nickel in an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard nickel solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using **salicylaldoxime** and its derivatives.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	351-490 nm (for Ni(salox) ₂)	
390 nm (for Ni(II)-5-Bromo salicylaldoxime complex)		
Optimal pH for Complex Formation	10.2 (for extraction of Ni(II)-5-Bromo salicylaldoxime complex)	
Stoichiometry (Ni:Ligand)	1:2 (for Ni(II)-5-Bromo salicylaldoxime complex)	
Beer's Law Range	10–90 μg (for Ni(II)-5-Bromo salicylaldoxime complex)	
Molar Absorptivity (ϵ)	$0.428 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$ (for Ni(II)-5-Bromo salicylaldoxime complex)	
Sandell's Sensitivity	$0.7 \times 10^{-5} \mu\text{g cm}^{-2}$ (for Ni(II)-5-Bromo salicylaldoxime complex)	

Experimental Protocols

This section provides a detailed step-by-step procedure for the spectrophotometric analysis of nickel using **salicylaldoxime**.

Reagent and Solution Preparation

- **Standard Nickel (II) Solution (100 ppm):** Dissolve 0.4479 g of nickel (II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water and dilute to 100 mL in a volumetric flask. Further dilute 10 mL of this solution to 100 mL with deionized water to obtain a 100 ppm standard solution.
- **Salicylaldoxime Reagent (1% w/v):** Dissolve 1.0 g of **salicylaldoxime** in 100 mL of 95% ethanol.
- **Buffer Solution (pH 10):** Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonia solution to achieve a pH of 10.

Preparation of Calibration Standards

- Pipette 0, 1, 2, 4, 6, 8, and 10 mL of the 100 ppm standard nickel solution into a series of 50 mL volumetric flasks. This will correspond to concentrations of 0, 2, 4, 8, 12, 16, and 20 ppm.
- To each flask, add 5 mL of the pH 10 buffer solution.
- Add 2 mL of the 1% **salicylaldoxime** reagent to each flask.
- Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.

Preparation of the Sample Solution

- Accurately weigh or pipette a known amount of the sample containing nickel.
- If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.
- Neutralize the solution and then transfer it to a 50 mL volumetric flask.
- Add 5 mL of the pH 10 buffer solution and 2 mL of the 1% **salicylaldoxime** reagent.

- Dilute to the mark with deionized water and mix thoroughly. Allow 15 minutes for color development.

Spectrophotometric Measurement

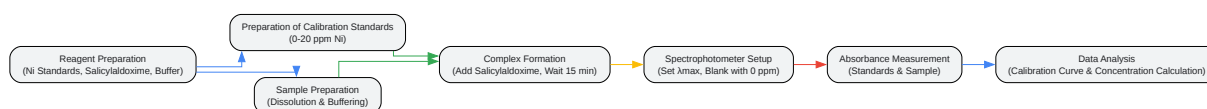
- Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λ_{max}). Based on literature, a wavelength between 390 nm and 430 nm should be evaluated for the specific complex formed.
- Use the "0 ppm" standard (blank) to zero the spectrophotometer.
- Measure the absorbance of each of the calibration standards and the sample solution.
- Record the absorbance values.

Data Analysis

- Plot a calibration curve of absorbance versus the concentration of the nickel standards.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.

Visualizations

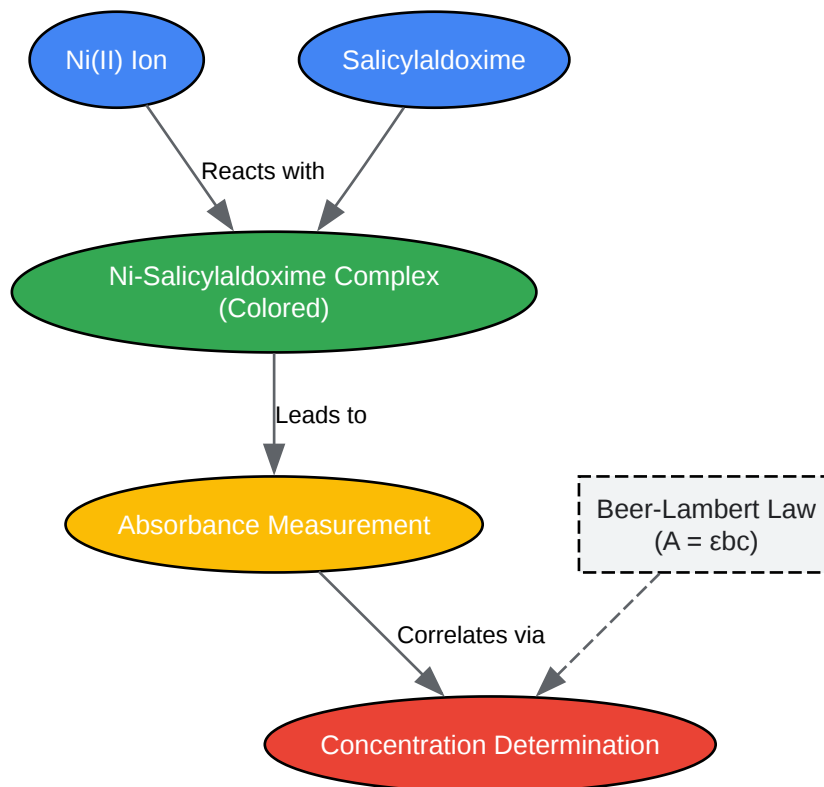
Experimental Workflow



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Caption: Workflow for the spectrophotometric analysis of nickel.

Logical Relationship of Analysis



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Caption: Principle of nickel determination via complex formation.

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